PGP-4008
Übersicht
Beschreibung
PGP-4008, also known as N-(1-Benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide, is a selective and potent inhibitor of P-glycoprotein. P-glycoprotein is a membrane-bound efflux pump that plays a significant role in multidrug resistance in tumor cells. By inhibiting P-glycoprotein, this compound enhances the efficacy of chemotherapeutic agents like doxorubicin, making it a valuable compound in cancer research .
Wissenschaftliche Forschungsanwendungen
PGP-4008 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von P-Glykoprotein und seine Auswirkungen auf den Arzneimitteltransport und den Metabolismus zu untersuchen.
Biologie: this compound wird in Zellassays eingesetzt, um die Rolle von P-Glykoprotein bei der Multidrug-Resistenz zu untersuchen und nach möglichen Inhibitoren zu suchen.
Medizin: In präklinischen Studien wird this compound verwendet, um die Wirksamkeit von Chemotherapeutika zu verbessern, indem die P-Glykoprotein-vermittelte Arzneimittel-Efflux gehemmt wird.
Industrie: this compound wird bei der Entwicklung neuer Arzneimittelformulierungen und -abgabesysteme eingesetzt, um die Multidrug-Resistenz in der Krebstherapie zu überwinden
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung von P-Glykoprotein, einer membranständigen Effluxpumpe, die verschiedene Substrate, einschließlich Chemotherapeutika, aus Zellen transportiert. Durch die Hemmung von P-Glykoprotein erhöht this compound die intrazelluläre Konzentration dieser Wirkstoffe, wodurch ihre zytotoxischen Wirkungen auf Tumorzellen verstärkt werden. Die Hemmung von P-Glykoprotein wird durch Bindung an seine Substratbindungsstellen erreicht, wodurch der Efflux von Medikamenten verhindert und zu einer erhöhten Arzneimittelretention in den Zellen geführt wird .
Wirkmechanismus
Target of Action
PGP-4008 is a selective and potent inhibitor of P-glycoprotein (Pgp) . P-glycoprotein is an efflux transporter that plays a significant role in drug absorption and disposition .
Mode of Action
This compound effectively reverses Pgp mediated drug resistance in NCI/ADR cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the efflux transport pathway mediated by P-glycoprotein . By inhibiting Pgp, this compound can increase the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Pharmacokinetics
It’s known that modulation of p-glycoprotein-mediated transport has significant pharmacokinetic implications for pgp substrates . These alterations may occur at the systemic (blood concentrations), regional (organ or tissue concentrations), or local (intracellular concentrations) level .
Result of Action
This compound inhibits tumor growth in a murine syngeneic Pgp-mediated multiple agent resistance (MDR) solid tumor model when given in combination with Doxorubicin . It also enhances docetaxel-mediated growth inhibition and apoptosis .
Action Environment
It’s known that the efficacy of pgp inhibitors can be influenced by various factors, including the presence of other drugs and the physiological condition of the patient
Biochemische Analyse
Biochemical Properties
PGP-4008 interacts with P-glycoprotein, a type of protein that contributes to multidrug resistance in cancer cells by pumping various drugs out of the cells . The compound’s interaction with P-glycoprotein inhibits this function, thereby reversing drug resistance .
Cellular Effects
In cellular processes, this compound has been observed to have synergistic effects with doxorubicin in vivo . This suggests that the compound may enhance the efficacy of certain drugs in treating diseases like cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to P-glycoprotein, inhibiting the protein’s drug efflux function . This inhibition can lead to an increase in the intracellular concentration of certain drugs, enhancing their therapeutic effects .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in ethanol to 5 mM and in DMSO to 50 mM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of PGP-4008 involves the reaction of 1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain this compound in high purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Reaktionstypen: PGP-4008 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: this compound kann mit Nukleophilen wie Aminen und Thiolen in Gegenwart einer Base wie Natriumhydrid reagieren.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat können this compound oxidieren, um entsprechende Chinolinderivate zu bilden.
Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid können this compound zu seinen entsprechenden Aminderivaten reduzieren.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen mit Aminen Amidderivate ergeben, während Oxidationsreaktionen Chinolin-N-oxide erzeugen können .
Vergleich Mit ähnlichen Verbindungen
PGP-4008 ist einzigartig in seiner hohen Selektivität und Potenz als P-Glykoprotein-Inhibitor. Ähnliche Verbindungen umfassen:
Verapamil: Ein Kalziumkanalblocker, der ebenfalls P-Glykoprotein hemmt, jedoch mit geringerer Selektivität.
Cyclosporin A: Ein Immunsuppressivum, das P-Glykoprotein hemmt, aber signifikante Nebenwirkungen aufweist.
Tariquidar: Ein potenter P-Glykoprotein-Inhibitor mit einer anderen chemischen Struktur, aber einem ähnlichen Wirkmechanismus.
Im Vergleich zu diesen Verbindungen bietet this compound eine höhere Selektivität und Potenz, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich auf die Überwindung der Multidrug-Resistenz bei Krebs konzentriert .
Eigenschaften
IUPAC Name |
N-(1-benzyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O/c30-24(17-19-9-3-1-4-10-19)28-25-21-13-7-8-14-23(21)27-26-22(25)15-16-29(26)18-20-11-5-2-6-12-20/h1-14H,15-18H2,(H,27,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIAKQBMYMKWII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3C(=C21)NC(=O)CC4=CC=CC=C4)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365565-02-2 | |
Record name | PGP-4008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0365565022 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PGP-4008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7JJR8HX5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is PGP-4008 and what is its mechanism of action?
A1: this compound is a substituted dihydropyrroloquinoline that acts as a selective antagonist of P-glycoprotein (P-gp). [] P-gp is a transmembrane protein that pumps various molecules, including many anticancer drugs, out of cells, leading to multidrug resistance (MDR). [] By inhibiting P-gp, this compound prevents the efflux of these drugs, increasing their intracellular accumulation and enhancing their efficacy. [, ]
Q2: How effective is this compound in overcoming P-gp mediated drug resistance?
A2: In vitro studies have shown that this compound effectively inhibits P-gp activity in several cell lines, including NCI/ADR (a P-gp overexpressing cell line). [] This inhibition leads to increased intracellular accumulation of P-gp substrate drugs like docetaxel and doxorubicin. [, ] Notably, this compound demonstrated superior selectivity for P-gp compared to another MDR modulator, cyclosporin A, which also inhibits multidrug resistance-related protein 1 (MRP1). []
Q3: Has the efficacy of this compound been demonstrated in vivo?
A3: Yes, this compound has shown promising results in vivo. In a syngeneic murine model of P-gp mediated MDR solid tumors, this compound significantly inhibited tumor growth when administered in combination with doxorubicin. [] Furthermore, unlike cyclosporin A, this compound did not cause significant weight loss in the treated animals, indicating a potentially better safety profile. []
Q4: Are there any potential benefits of using this compound in combination with other anticancer drugs?
A4: Research suggests that combining this compound with certain anticancer drugs could be beneficial. For instance, while a study found an antagonistic growth effect when docetaxel and SN-38 (a camptothecin derivative) were used together, the addition of this compound significantly enhanced growth inhibition and apoptosis compared to the combination therapy alone. [] This highlights the potential of this compound to improve the efficacy of existing chemotherapy regimens.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.